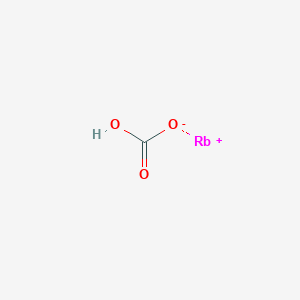
Rubidium hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium hydrogen carbonate, also known as rubidium bicarbonate, is an inorganic compound with the chemical formula RbHCO₃. It is a white crystalline solid that is highly soluble in water. This compound is part of the alkali metal hydrogen carbonates and is known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium hydrogen carbonate can be synthesized through the reaction of rubidium hydroxide (RbOH) with carbon dioxide (CO₂). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{RbOH} + \text{CO}_2 \rightarrow \text{RbHCO}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the extraction of rubidium from minerals such as lepidolite and pollucite. The extraction process involves several steps, including the treatment of the mineral with acids and bases to isolate rubidium compounds, followed by the carbonation process to form this compound.
Análisis De Reacciones Químicas
Types of Reactions: Rubidium hydrogen carbonate undergoes several types of chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to form rubidium carbonate (Rb₂CO₃), water (H₂O), and carbon dioxide (CO₂): [ 2 \text{RbHCO}_3 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Acid-Base Reactions: It reacts with acids to form rubidium salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl): [ \text{RbHCO}_3 + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid.
Bases: Rubidium hydroxide and other alkali metal hydroxides.
Major Products Formed:
Rubidium Salts: Such as rubidium chloride (RbCl) and rubidium sulfate (Rb₂SO₄).
Carbon Dioxide and Water: As byproducts in acid-base reactions.
Aplicaciones Científicas De Investigación
Rubidium hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology and Medicine: Rubidium ions are studied for their potential effects on biological systems, including their role in cellular processes and potential therapeutic applications.
Industry: It is used in the production of specialty glasses and ceramics, where rubidium compounds can enhance certain properties of the final product.
Mecanismo De Acción
The mechanism of action of rubidium hydrogen carbonate primarily involves its ability to release rubidium ions (Rb⁺) and hydrogen carbonate ions (HCO₃⁻) in aqueous solutions. These ions can participate in various biochemical and chemical processes. Rubidium ions can replace potassium ions (K⁺) in certain biological systems, affecting cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Potassium Hydrogen Carbonate (KHCO₃): Similar in structure and properties, but potassium ions (K⁺) are less reactive than rubidium ions (Rb⁺).
Sodium Hydrogen Carbonate (NaHCO₃):
Uniqueness: Rubidium hydrogen carbonate is unique due to the larger ionic radius and higher reactivity of rubidium ions compared to potassium and sodium ions. This makes it particularly useful in specialized industrial and research applications where these properties are advantageous.
Propiedades
Número CAS |
19088-74-5 |
|---|---|
Fórmula molecular |
CH2O3Rb |
Peso molecular |
147.493 g/mol |
Nombre IUPAC |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |
Clave InChI |
CVDTXIRZVNJRRD-UHFFFAOYSA-N |
SMILES |
C(=O)(O)[O-].[Rb+] |
SMILES isomérico |
C(=O)(O)[O-].[Rb+] |
SMILES canónico |
C(=O)(O)O.[Rb] |
Key on ui other cas no. |
19088-74-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















